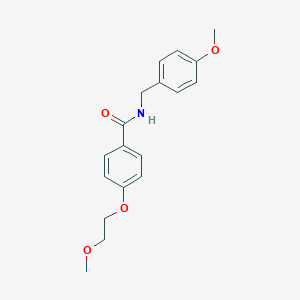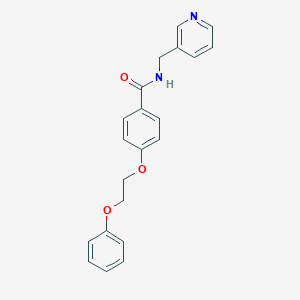![molecular formula C20H24N2O3 B268967 N-[4-(isobutyrylamino)phenyl]-2-phenoxybutanamide](/img/structure/B268967.png)
N-[4-(isobutyrylamino)phenyl]-2-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)phenyl]-2-phenoxybutanamide is a synthetic compound with potential applications in scientific research. It is commonly referred to as IBOP or IBOPA and belongs to the class of phenylbutanamides. This compound has gained significant attention in recent years due to its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of IBOP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. IBOP has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating inflammation and cell differentiation.
Biochemical and Physiological Effects:
IBOP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. IBOP has also been shown to reduce fever and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of IBOP is its relatively low toxicity, which makes it suitable for use in animal studies. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of IBOP is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on IBOP. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. IBOP has been shown to have neuroprotective effects in animal models, and further research in this area could lead to the development of new treatments for these devastating diseases. Another area of interest is the development of new formulations of IBOP that improve its solubility and bioavailability, which could make it a more effective therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of IBOP and its potential applications in treating a range of diseases.
Métodos De Síntesis
The synthesis of IBOP involves the reaction of 4-aminophenyl-2-phenoxybutyric acid with isobutyryl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain IBOP in high purity.
Aplicaciones Científicas De Investigación
IBOP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. IBOP has also been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
N-[4-(isobutyrylamino)phenyl]-2-phenoxybutanamide |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-[4-(2-methylpropanoylamino)phenyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C20H24N2O3/c1-4-18(25-17-8-6-5-7-9-17)20(24)22-16-12-10-15(11-13-16)21-19(23)14(2)3/h5-14,18H,4H2,1-3H3,(H,21,23)(H,22,24) |
Clave InChI |
CUXKIFSIJGULGI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)C)OC2=CC=CC=C2 |
SMILES canónico |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C(C)C)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268890.png)
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B268891.png)
![3-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268892.png)
![N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B268893.png)
![N-(4-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B268898.png)
![N-[3-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B268899.png)
![2-(2-tert-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268900.png)

![N-[3-(acetylamino)phenyl]-2-(2-bromo-4-chlorophenoxy)acetamide](/img/structure/B268902.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B268904.png)
![2-(2,6-dimethylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268908.png)

![2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B268910.png)
![N-[3-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B268911.png)